REACTION_CXSMILES
|
C([OH:5])CCC.[CH3:6][C:7]1[CH:12]2[C:13]([CH3:15])([CH3:14])[CH:10]([CH2:11]2)[CH2:9][CH:8]=1.N1C=CC=CC=1.OO>>[CH3:14][C:13]1([CH3:15])[CH:12]2[C:7]3([CH3:6])[O:5][CH:8]3[CH2:9][CH:10]1[CH2:11]2
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
152 mL
|
Type
|
reactant
|
Smiles
|
CC1=CCC2CC1C2(C)C
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
SeO2
|
Quantity
|
807 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
323 K
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After the reaction has been left
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([OH:5])CCC.[CH3:6][C:7]1[CH:12]2[C:13]([CH3:15])([CH3:14])[CH:10]([CH2:11]2)[CH2:9][CH:8]=1.N1C=CC=CC=1.OO>>[CH3:14][C:13]1([CH3:15])[CH:12]2[C:7]3([CH3:6])[O:5][CH:8]3[CH2:9][CH:10]1[CH2:11]2
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
152 mL
|
Type
|
reactant
|
Smiles
|
CC1=CCC2CC1C2(C)C
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
SeO2
|
Quantity
|
807 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
323 K
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After the reaction has been left
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |